5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes multiple functional groups such as acetyl, methyl, sulfanyl, nitrophenyl, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the Biginelli reaction, which is a multi-component reaction that combines an aldehyde, a β-dicarbonyl compound, and urea or thiourea in the presence of a catalyst such as calcium chloride in refluxing ethanol . The reaction conditions typically involve heating the mixture to facilitate the formation of the dihydropyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl and carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dihydropyridine derivatives.
Scientific Research Applications
5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of functional materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the dihydropyridine ring system is known to interact with calcium channels, potentially influencing calcium ion transport and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness
5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
5-acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-14-7-9-17(10-8-14)21(29)13-32-24-20(12-25)23(22(16(3)28)15(2)26-24)18-5-4-6-19(11-18)27(30)31/h4-11,23,26H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPUPHBEYRWTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386410 |
Source
|
Record name | AC1MEWKP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-21-4 |
Source
|
Record name | AC1MEWKP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.